The Chemical Properties of Brilliant Blue G-250: A Technical Guide for Researchers
The Chemical Properties of Brilliant Blue G-250: A Technical Guide for Researchers
Brilliant Blue G-250, a triphenylmethane dye, is a cornerstone reagent in biochemical and analytical laboratories, primarily recognized for its application in the rapid and sensitive quantification of proteins, famously known as the Bradford assay. This technical guide provides an in-depth exploration of the chemical properties of Brilliant Blue G-250, offering valuable data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Chemical and Physical Characteristics
Brilliant Blue G-250, systematically named sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate, possesses a unique molecular structure that dictates its functionality. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C47H48N3NaO7S2 | [1] |
| Molecular Weight | 854.0 g/mol | [1] |
| CAS Number | 6104-58-1 | [2] |
| Synonyms | Coomassie Brilliant Blue G-250, Acid Blue 90, C.I. 42655 | [3] |
| Appearance | Dark brown to dark blue powder | [2] |
| Solubility | Soluble in hot water, ethanol, and methanol. | [3] |
Spectral Properties and the Mechanism of Protein Binding
The utility of Brilliant Blue G-250 in protein quantification is intrinsically linked to its spectral properties, which are highly dependent on the pH of the solution and its interaction with proteins. The dye can exist in three ionic forms, each with a distinct color and maximum absorbance wavelength (λmax).[3]
| Ionic Form | Color | Maximum Absorbance (λmax) | pH Range |
| Cationic | Red | ~470 nm | < 0 |
| Neutral | Green | ~650 nm | ~1 |
| Anionic | Blue | ~595 nm | > 2 |
In the acidic environment of the Bradford reagent, the dye is predominantly in its doubly-protonated red cationic form (λmax ≈ 470 nm).[4] Upon binding to a protein, the dye is stabilized in its blue anionic form, resulting in a significant shift in the maximum absorbance to approximately 595 nm.[5][6] This colorimetric shift is the fundamental principle of the Bradford assay.[5]
The binding of Brilliant Blue G-250 to proteins is a complex process driven by a combination of electrostatic and hydrophobic interactions.[7] The dye interacts primarily with basic amino acid residues, particularly arginine, and to a lesser extent with lysine, histidine, and aromatic residues like tyrosine, tryptophan, and phenylalanine.[7][8] Van der Waals forces also contribute to the stability of the dye-protein complex.[7]
| Spectral and Binding Parameters | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) | 43,000 M⁻¹cm⁻¹ | pH 7 | [8][9] |
| pKa1 | 1.15 | [4] | |
| pKa2 | 1.82 | [4] | |
| Binding Constant (Ka) with BSA | 5.03 x 10⁴ L mol⁻¹ | 298 K | [10][11] |
| 3.04 x 10⁴ L mol⁻¹ | 303 K | [10][11] | |
| 2.84 x 10⁴ L mol⁻¹ | 308 K | [10][11] | |
| 1.99 x 10⁴ L mol⁻¹ | 313 K | [10][11] | |
| ~8.4 x 10⁵ M⁻¹ | pH ~1.5 | [12] | |
| 4.20 x 10⁴ M⁻¹ | 302 K | [13][14] |
Experimental Protocols: The Bradford Protein Assay
The following sections provide detailed methodologies for the preparation of the Bradford reagent and the execution of the protein quantification assay.
Preparation of Bradford Reagent
A standard recipe for the preparation of the Bradford reagent is as follows:
-
Weigh 100 mg of Coomassie Brilliant Blue G-250 and dissolve it in 50 mL of 95% ethanol.[5][15]
-
To this solution, carefully add 100 mL of 85% (w/v) phosphoric acid.[5][15]
-
Once the dye is completely dissolved, dilute the solution to a final volume of 1 liter with distilled water.[5][15]
-
Filter the solution through Whatman No. 1 filter paper to remove any particulates.[15]
-
Store the reagent in a dark bottle at room temperature. The solution is stable for several months.
Standard Bradford Assay Protocol (Cuvette-based)
This protocol is suitable for determining protein concentrations in the range of approximately 100-1500 µg/mL.
1. Preparation of Protein Standards:
-
Prepare a stock solution of a standard protein, typically Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL in a buffer compatible with your sample.
-
Prepare a series of dilutions from the stock solution to generate a standard curve. A typical concentration range for the standards would be 0, 100, 200, 400, 600, 800, 1000, 1250, and 1500 µg/mL. The buffer used for dilution should be the same as the sample buffer.
2. Assay Procedure:
-
Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.
-
Add 5.0 mL of the Bradford reagent to each tube and mix well by vortexing.
-
Incubate the tubes at room temperature for a minimum of 5 minutes. The color is generally stable for up to 60 minutes.
-
Set a spectrophotometer to a wavelength of 595 nm and zero the instrument using a blank containing 100 µL of the buffer and 5.0 mL of the Bradford reagent.
-
Measure the absorbance of each standard and unknown sample.
3. Data Analysis:
-
Plot the absorbance of the standards (y-axis) against their corresponding concentrations (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.
-
Use the equation of the line to calculate the concentration of the unknown samples based on their absorbance values. Remember to account for any dilutions made to the original sample.
Micro-Bradford Assay Protocol (96-well plate)
This protocol is adapted for smaller sample volumes and is suitable for a concentration range of approximately 1-20 µg/mL.
1. Preparation of Protein Standards:
-
Prepare a stock solution of BSA at 20 µg/mL.
-
Create a set of standards by serial dilution with concentrations such as 0, 1, 2.5, 5, 7.5, 10, 15, and 20 µg/mL.
2. Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample in triplicate into the wells of a 96-well microplate.[16]
-
Add 200 µL of the Bradford reagent to each well.[16]
-
Mix the contents of the wells thoroughly, for example, by using a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
3. Data Analysis:
-
The data analysis is performed in the same manner as the standard assay, by generating a standard curve and calculating the unknown concentrations from the linear regression equation.
Interferences
Several substances can interfere with the Bradford assay, leading to inaccurate protein concentration measurements. The most common interfering substances are detergents, such as Sodium Dodecyl Sulfate (SDS) and Triton X-100, and strongly alkaline solutions.[6] It is crucial to either remove these substances from the sample or to include them in the standard curve to compensate for their effect.
Visualizing the Bradford Assay
The following diagrams, generated using the DOT language, illustrate the key processes involved in the Bradford assay.
Caption: The mechanism of the Bradford assay, showing the pH-dependent ionic forms of Brilliant Blue G-250 and its binding to protein.
References
- 1. Brilliant blue G-250 | C47H48N3NaO7S2 | CID 25045613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6104-58-1 CAS | COOMASIE BRILLIANT BLUE G 250 | Biological Stains and Dyes | Article No. 02941 [lobachemie.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 10. Study on Interaction of Coomassie Brilliant Blue G-250 with Bovine Serum Albumin by Multispectroscopic - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding mechanism study of coomassie brilliant blue species and bovine serum albumin [morressier.com]
- 13. Interaction of bioactive coomassie brilliant blue g with protein: insights from spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of Bioactive Coomassie Brilliant Blue G with Protein: Insights from Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein determination by the Bradford method [ruf.rice.edu]
- 16. kmdbioscience.com [kmdbioscience.com]
